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Compound of Interest

Compound Name: Plutonium hexafluoride

An In-depth Technical Guide on the Physical Characteristics of Solid-Phase Plutonium
Hexafluoride (PuF6)

Introduction

Plutonium hexafluoride (PuFe) is a compound of significant interest in the field of nuclear
chemistry, primarily for its role in the enrichment and separation of plutonium isotopes.[1] As
the highest fluoride of plutonium, its volatility is a key property utilized in fluoride volatility
processes.[2] However, PuFs is also notoriously difficult to handle due to its high corrosivity,
toxicity, and susceptibility to auto-radiolysis.[1] This guide provides a detailed overview of the
known physical characteristics of solid-phase PuFs, compiled from various scientific sources. It
is intended for researchers and professionals requiring a consolidated technical reference on
this material.

Physical and Thermal Properties

Solid-phase PuFes is a crystalline solid with a distinct appearance and well-characterized
thermal behavior at atmospheric and elevated pressures. The compound is paramagnetic, with
a molar magnetic susceptibility of 0.173 mm&/mol.[1]

General Properties

At standard conditions, PuFe presents as dark red to red-brown, opaque orthorhombic crystals.
[1][3][4] At temperatures below -180 °C, it becomes colorless.[1] Key physical constants are
summarized in the table below.
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Property Value Units Citations
Molar Mass 358.055 g/mol [3]
Appearance Dark red, opaque ] 1]
crystals

Density 5.08 g/cm3 [1114]
Melting Point 52 °C [11[3]
Boiling Point 62 °C [1][3]
Triple Point 51.58 °C at 710 hPa - [1]

Thermodynamic Properties

The thermodynamic properties of PuFs govern its phase transitions. These values are crucial
for designing and controlling processes involving its sublimation and condensation.

Thermodynamic

e Value Units Citations
Heat of Sublimation 12.1 kcal/mol [1][5]
Heat of Vaporization 7.4 kcal/mol [1][5]

Heat of Fusion 4.7 kcal/mol [5]
Entropy of Fusion 14.5 cal/mol-°C [5]

Crystallographic Data

The solid-state structure of PuFs has been determined through crystallographic studies. It
forms an orthorhombic crystal system, which is isostructural with uranium hexafluoride (UFe).
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Crystallographic

R Value Units Citations
Crystal System Orthorhombic - [1]
Space Group Pnma (No. 62) - [1]
Lattice Parameter (a) 995 pm [1]
Lattice Parameter (b) 902 pm [1]
Lattice Parameter (c) 526 pm [1]

Stability and Decomposition

PuFs is chemically reactive and subject to decomposition under various conditions.

o Reaction with Water: It reacts vigorously with water, including atmospheric moisture, to form
plutonium(V1) oxyfluoride (PuOzF2) and hydrofluoric acid (HF).[1][5]

o Thermal Decomposition: While stable at room temperature, PuFs decomposes rapidly at 280
°C into plutonium tetrafluoride (PuFa4) and fluorine (F2) gas.[1] Studies have shown the
activation energy for this reaction to be approximately 14.8 kcal/mole in the temperature
range of 140-160°C.

o Auto-radiolysis: The alpha decay of plutonium causes auto-radiolysis in the solid phase at a
rate of about 1.5% per day.[1] This decomposition also yields PuFs and Fz. Storing the
compound in the gas phase at low pressures (50—100 torr) appears to minimize this effect.[1]
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Decomposition Pathways of Solid PuF6
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Caption: Decomposition pathways for solid Plutonium Hexafluoride.

Experimental Protocols
Synthesis of Plutonium Hexafluoride

The primary method for preparing PuFe is the direct fluorination of plutonium tetrafluoride
(PuF4) using a powerful fluorinating agent, typically elemental fluorine (F2), at elevated

temperatures.[1][5]
Methodology:

o Reactant Preparation: Plutonium tetrafluoride (PuFa) powder is placed in a reaction vessel
constructed from a corrosion-resistant material, such as Monel or nickel.

e Fluorination: A stream of fluorine gas (F2), often diluted with an inert gas like helium, is
passed over the PuFa4.[2] The reaction is initiated by heating the vessel. The synthesis of
PuFe from PuF4 and Fz is an equilibrium reaction.[5]

 Volatilization: The product, PuFes, is volatile and is carried out of the reactor by the gas
stream. The reaction temperature is typically controlled to optimize the volatilization rate of
PuFe while minimizing the volatilization of other species.[2]
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¢ Collection and Purification: The gaseous PuFe is collected downstream in cold traps by
desublimation (condensation from gas to solid).[6] This step also serves to separate it from
less volatile impurities and unreacted fluorine. The temperature of the cold traps must be
carefully controlled to ensure efficient collection.

PuF6 Synthesis and Purification Workflow
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Caption: Experimental workflow for the synthesis of solid PuF6.

Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the standard technique for determining the crystal structure, space group,
and lattice parameters of a crystalline solid like PuFe.

Methodology:

o Sample Preparation: A small, powdered sample of crystalline PuFes is carefully loaded into a
capillary tube made of a material with low X-ray absorption, such as quartz or borosilicate
glass. The handling must be performed in a controlled, moisture-free environment (e.g., a
glovebox) due to the reactivity of PuFe.[1]

o Data Acquisition: The capillary is mounted in a powder diffractometer.[7] A monochromatic X-
ray beam is directed at the sample. The sample is rotated, and the detector moves in an arc
to record the intensity of the diffracted X-rays at various angles (20).[8]

o Data Analysis: The resulting diffraction pattern, a plot of intensity versus 26, contains a series
of peaks. The positions and intensities of these peaks are characteristic of the material's
crystal structure. By indexing these peaks, the unit cell dimensions (lattice parameters) and
the space group can be determined.[7]

Characterization by Calorimetry

Calorimetry is used to measure the heat changes associated with phase transitions, such as
fusion (melting) and sublimation, providing data on the heats of fusion and sublimation.[9]

Methodology:

o Calorimeter Setup: A precisely known mass of solid PuFe is sealed in a sample container
suitable for the calorimeter. The experiment must be conducted in a highly controlled
environment to prevent reaction with air or moisture.

e Measurement: The sample is placed inside the calorimeter, which is an insulated device
designed to measure heat flow.[10]
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» Heat of Fusion: To measure the heat of fusion, the calorimeter slowly heats the sample
through its melting point. The instrument records the energy input required to raise the
temperature. A plateau in the temperature vs. energy curve occurs during melting, and the
energy absorbed during this phase transition is the heat of fusion.[5]

o Heat of Sublimation: The heat of sublimation can be determined by measuring the vapor
pressure of the solid as a function of temperature and applying the Clausius-Clapeyron
equation, or by using a specialized sublimation calorimeter.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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